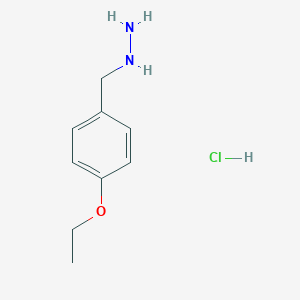
(4-Ethoxybenzyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethoxybenzyl)hydrazine hydrochloride is an organic compound with the molecular formula C9H14ClN2O. It is a derivative of hydrazine, characterized by the presence of an ethoxy group attached to a benzyl ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxybenzyl)hydrazine hydrochloride typically involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative. The reaction conditions often include:
Temperature: 0-5°C for the initial reaction, followed by room temperature for the reduction step.
Reagents: 4-ethoxybenzaldehyde, hydrazine hydrate, hydrochloric acid.
Solvent: Methanol or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to obtain high-purity product.
Quality control measures: to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Ethoxybenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding azides or nitroso compounds.
Reduction: Can be reduced to form primary amines.
Substitution: Participates in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation Products: Azides, nitroso compounds.
Reduction Products: Primary amines.
Substitution Products: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Ethoxybenzyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (4-Ethoxybenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can:
Inhibit enzyme activity: by binding to the active site or altering the enzyme’s conformation.
Modulate signaling pathways: by interacting with receptors or other signaling molecules.
Induce oxidative stress: by generating reactive oxygen species, leading to cellular damage or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Methoxybenzyl)hydrazine hydrochloride
- (4-Methylbenzyl)hydrazine hydrochloride
- (4-Chlorobenzyl)hydrazine hydrochloride
Uniqueness
(4-Ethoxybenzyl)hydrazine hydrochloride is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable tool in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H15ClN2O |
|---|---|
Molekulargewicht |
202.68 g/mol |
IUPAC-Name |
(4-ethoxyphenyl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H14N2O.ClH/c1-2-12-9-5-3-8(4-6-9)7-11-10;/h3-6,11H,2,7,10H2,1H3;1H |
InChI-Schlüssel |
ACBMXCSYVOEHBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CNN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


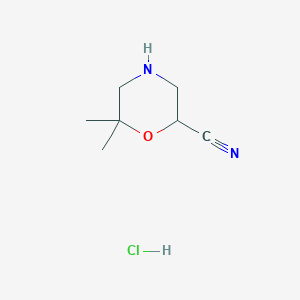

![tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12933358.png)
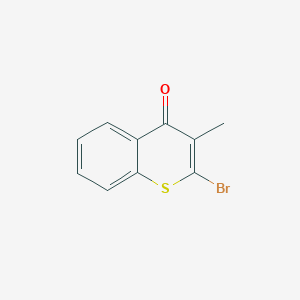

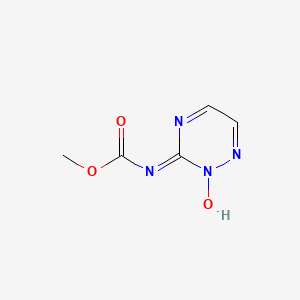
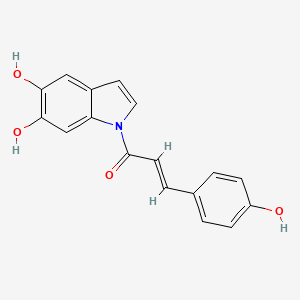
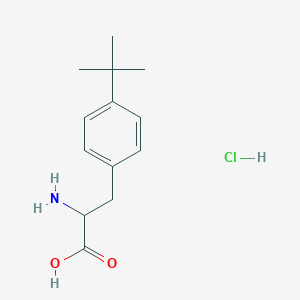

![[(3-Oxo-2,3-dihydro-1H-benzo[f]isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B12933392.png)
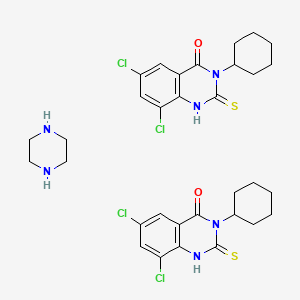

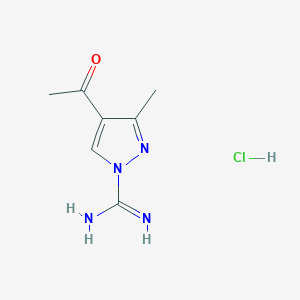
![1a-Methyl-7a-[(2Z)-3,7,11,15-tetramethylhexadec-2-en-1-yl]-1aH,2H,7H,7aH-naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12933423.png)
